molecular formula C17H16FN3O4S B12473221 N-(4-fluorophenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]methanesulfonamide

N-(4-fluorophenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]methanesulfonamide

Cat. No.: B12473221
M. Wt: 377.4 g/mol
InChI Key: KZIHSPYYQIWPBF-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]methanesulfonamide is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a quinoxaline moiety, and a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]methanesulfonamide typically involves multiple steps. One common approach starts with the preparation of the quinoxaline core, followed by the introduction of the fluorophenyl group and the methanesulfonamide moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its chemical properties.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, leading to different derivatives.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen functionalities, while reduction may produce more saturated compounds.

Scientific Research Applications

N-(4-fluorophenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]methanesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes involving quinoxaline derivatives.

    Industry: It can be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoxaline moiety may play a crucial role in binding to these targets, while the fluorophenyl group and methanesulfonamide moiety contribute to the compound’s overall activity and selectivity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-((4-fluoroanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
  • 4-(3-fluorophenyl)-2-methyl-4-oxobutanenitrile

Uniqueness

N-(4-fluorophenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may offer enhanced selectivity and potency in certain applications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C17H16FN3O4S

Molecular Weight

377.4 g/mol

IUPAC Name

N-(4-fluorophenyl)-N-[2-oxo-2-(3-oxo-2,4-dihydroquinoxalin-1-yl)ethyl]methanesulfonamide

InChI

InChI=1S/C17H16FN3O4S/c1-26(24,25)21(13-8-6-12(18)7-9-13)11-17(23)20-10-16(22)19-14-4-2-3-5-15(14)20/h2-9H,10-11H2,1H3,(H,19,22)

InChI Key

KZIHSPYYQIWPBF-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N(CC(=O)N1CC(=O)NC2=CC=CC=C21)C3=CC=C(C=C3)F

Origin of Product

United States

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